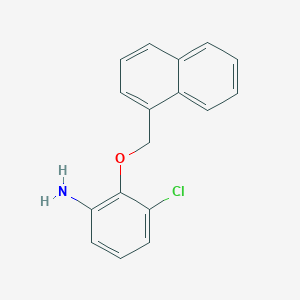

3-Chloro-2-(1-naphthylmethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(naphthalen-1-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c18-15-9-4-10-16(19)17(15)20-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQURHYMKYBGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=CC=C3Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801250961 | |

| Record name | 3-Chloro-2-(1-naphthalenylmethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-54-1 | |

| Record name | 3-Chloro-2-(1-naphthalenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(1-naphthalenylmethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Aniline Moiety:aniline and Its Derivatives Are Common in Drug Candidates but Can Be Associated with Metabolic Instability and Toxicity, Often Due to Cytochrome P450 Mediated Oxidation to Reactive Quinone Imine Species.nih.govacs.orgstrategic Modifications Can Mitigate These Liabilities.

Bioisosteric Replacement: The aniline (B41778) group could be replaced with other functionalities that mimic its size, shape, and electronic properties but have improved metabolic profiles. nih.govacs.org Examples include aminopyridines or saturated bioisosteres like aminonorbornanes. nih.gov

Modulation of Basicity: The basicity of the amino group can be fine-tuned by introducing electron-withdrawing or electron-donating groups on the aniline ring. This can impact target binding, solubility, and off-target effects, such as hERG channel inhibition. youtube.com

Positional Isomerism: The position of the chloro substituent can be moved around the aniline ring to probe its role in binding interactions. Replacing the chlorine with other halogens (F, Br, I) or with small alkyl or methoxy groups can explore the effects of size, lipophilicity, and electronic character on activity.

Modification of the Naphthalene Ring:as Discussed in Section 5.4, the Naphthalene Ring Can Be Functionalized in Various Positions. These Modifications Can Be Used to Improve Target Engagement, Modulate Solubility, and Alter Metabolic Pathways.

Introducing Polar Groups: Adding hydrogen bond donors or acceptors (e.g., -OH, -NH₂, -COOH) can enhance interactions with the biological target and improve aqueous solubility. youtube.com

Varying Substituent Size and Lipophilicity: Introducing small alkyl groups, halogens, or trifluoromethyl groups at different positions on the naphthalene (B1677914) ring can explore steric and lipophilic pockets in the target's binding site.

Blocking Metabolism: If a specific position on the naphthalene ring is identified as a site of metabolic oxidation, it can be "hardened" by introducing a group like fluorine, which is resistant to metabolism. youtube.com

Modification of the Ether Linkage:the Ether Linkage Provides Spacing and a Specific Conformational Orientation Between the Two Aromatic Systems.

Conformational Constraint: Replacing the flexible ether linkage (-O-CH₂-) with more rigid linkers such as an amide (-NH-CO-), a reversed amide (-CO-NH-), or incorporating it into a cyclic structure can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. patsnap.com

Homologation: The length of the linker can be varied (e.g., -O-(CH₂)n-) to determine the optimal distance between the aniline (B41778) and naphthalene (B1677914) pharmacophores for target binding.

The systematic synthesis and biological evaluation of analogs based on these strategies allow for the development of a comprehensive SAR, guiding the lead optimization process toward a clinical candidate. patsnap.comnih.gov

| Modification Site | Strategy | Example Modification | Rationale for Optimization |

|---|---|---|---|

| Aniline Ring | Bioisosteric Replacement | Replace -NH2 with aminopyridine | Improve metabolic stability, reduce toxicity. nih.gov |

| Aniline Ring | Substituent Modification | Replace -Cl with -F or -CF3 | Modulate electronics, lipophilicity, and block metabolism. |

| Naphthalene Ring | Introduce Polar Groups | Add -OH or -COOH at the 4- or 5-position | Enhance solubility, introduce new H-bonding interactions. youtube.com |

| Naphthalene Ring | Scaffold Hopping | Replace naphthalene with quinoline or isoquinoline | Explore new binding interactions, alter ADME properties. nih.gov |

| Ether Linkage | Conformational Constraint | Replace -O-CH2- with -NH-CO- | Increase rigidity, improve binding affinity, alter H-bonding. |

Computational Chemistry and Theoretical Conformational Analysis of 3 Chloro 2 1 Naphthylmethoxy Aniline

Quantum Chemical (QC) Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Energy Minimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like 3-Chloro-2-(1-naphthylmethoxy)aniline, a DFT approach, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed for geometry optimization. This process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles to find the lowest energy, most stable three-dimensional structure.

Following energy minimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular vibration, such as the N-H stretching of the amine group, C-Cl stretching, or the complex aromatic ring vibrations.

Table 1: Illustrative Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | O-CH₂ | 1.43 Å |

| Bond Length | C-N (amine) | 1.40 Å |

| Bond Angle | C-O-CH₂ | 118.5° |

| Dihedral Angle | C(aryl)-C(aryl)-O-CH₂ | Variable (Conformer Dependent) |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Ab Initio Methods for Electronic Properties and Reactivity Descriptors

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative, often more computationally intensive, approach to studying electronic structure. These calculations can be used to determine a variety of electronic properties.

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. From these orbital energies, reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to predict how the molecule will interact with other chemical species.

Conformational Analysis of the Naphthylmethoxy Moiety

The flexibility of the ether linkage (C-O-CH₂) connecting the aniline (B41778) and naphthalene (B1677914) rings allows the molecule to adopt multiple spatial arrangements, or conformations. The size and electronic nature of the naphthylmethoxy group significantly influence these preferences.

Potential Energy Surface Exploration and Identification of Stable Conformers

To explore the conformational landscape, a potential energy surface (PES) scan is performed. This involves systematically rotating one or more key dihedral angles—in this case, primarily the C(aniline)-O-CH₂-C(naphthalene) torsion angles—and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. This analysis would identify the most energetically favorable orientations of the bulky naphthylmethoxy group relative to the substituted aniline ring.

Influence of Steric and Electronic Effects on Conformational Preferences

The conformational preferences of this compound are dictated by a balance of steric and electronic effects.

Steric Hindrance: The large size of the 1-naphthyl group creates significant steric hindrance. The molecule will preferentially adopt conformations that minimize the spatial clash between the naphthyl group and the chloro and amino substituents on the aniline ring.

Electronic Effects: Intramolecular interactions, such as hydrogen bonding between the amine (N-H) protons and the ether oxygen, could stabilize certain conformations. Furthermore, electrostatic interactions (attraction or repulsion) between the electron-rich regions (like the oxygen and nitrogen atoms) and electron-poor regions of the molecule will play a role in determining the final geometry.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While quantum chemical calculations describe static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations model the movements of atoms by applying classical mechanics. An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule flexes, bends, and rotates at a given temperature.

These simulations are invaluable for understanding the dynamic equilibrium between different conformers. By tracking the dihedral angles over time, one can observe transitions between stable conformations identified from the PES scan and determine the relative populations of each conformer. This provides a more realistic picture of the molecule's structural identity, which is not a single static shape but rather an ensemble of interconverting structures.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling as Theoretical Tools for Structural Relationships

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal in modern drug discovery, providing a framework to correlate a compound's chemical structure with its biological activity. These in silico methods are instrumental in prioritizing candidates for synthesis and testing, thereby accelerating the drug development pipeline.

Descriptor-based QSAR studies establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties, known as molecular descriptors. For a hypothetical series of analogs of this compound, a QSAR model would be developed to predict their activity against a specific biological target.

Research Findings:

A typical QSAR study involves calculating a wide array of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity (ω/eV) have been shown to be significant in modeling their lipophilicity and other properties. nih.gov In the context of this compound and its analogs, a genetic algorithm (GA) could be employed to select the most relevant descriptors that correlate with their biological activity. nih.gov

The resulting QSAR model, often a multiple linear regression (MLR) equation, would take the form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where c represents the coefficients determined from the regression analysis and D represents the selected molecular descriptors.

Model Validation:

The robustness and predictive power of a QSAR model are assessed through rigorous validation techniques. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (Q²). basicmedicalkey.com External validation, a more stringent test, involves predicting the activity of a set of compounds (test set) that were not used in model development. scielo.br Key statistical parameters for validation include the coefficient of determination (R²), the predicted R² (R²pred), and the root mean square error of prediction (RMSEP). nih.govscielo.br For a QSAR model to be considered predictive, it must satisfy several criteria, such as R² > 0.6, Q² > 0.5, and R²pred > 0.5. scielo.br

Illustrative Data Table: QSAR Model Validation Statistics

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination for the training set. |

| Q² | 0.72 | Cross-validation coefficient (Leave-One-Out). |

| R²pred | 0.78 | Predictive R-squared for the external test set. |

| RMSE | 0.25 | Root Mean Square Error of the training set. |

| F-test | 150 | Fisher's F-test value, indicating statistical significance. |

This table presents hypothetical data for illustrative purposes to demonstrate typical QSAR model validation parameters.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. creative-biolabs.com In the absence of a known receptor structure, a ligand-based pharmacophore model can be generated from a set of active compounds. creative-biolabs.com

Research Findings:

For a series of kinase inhibitors, which often target ATP binding sites, common pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (RA). nih.govwjgnet.com Given the structure of this compound, a potential pharmacophore model could include:

A hydrogen bond donor feature associated with the aniline N-H group.

A hydrogen bond acceptor feature from the ether oxygen.

A hydrophobic/aromatic feature corresponding to the naphthyl ring.

An aromatic feature from the chlorophenyl ring.

The generation process involves conformational analysis of active ligands, followed by their alignment and the identification of common chemical features. creative-biolabs.com Programs like Catalyst or PHASE are commonly used for this purpose. dergipark.org.tr The best pharmacophore hypothesis is selected based on a scoring function that considers factors like the alignment of active compounds and the exclusion of inactive ones.

Illustrative Data Table: Pharmacophore Feature Identification

| Pharmacophore Feature | Corresponding Moiety in this compound | Importance |

| Hydrogen Bond Donor (HBD) | Aniline -NH₂ | Essential for interaction with acceptor groups in the target's binding site. |

| Hydrogen Bond Acceptor (HBA) | Methoxy ether oxygen | Crucial for forming hydrogen bonds with donor groups in the binding pocket. |

| Hydrophobic (HY) | Naphthyl group | Important for van der Waals interactions within a hydrophobic pocket of the target. |

| Aromatic Ring (AR) | Chlorophenyl ring | Can participate in π-π stacking interactions with aromatic residues of the target. |

This table illustrates potential pharmacophoric features for the title compound based on its chemical structure.

Atom-based 3D-QSAR methods provide a more detailed understanding of the structure-activity relationship by analyzing the 3D fields surrounding a set of aligned molecules. schrodinger.com This approach generates contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for biological activity. nih.gov

Research Findings:

In an atom-based 3D-QSAR study, aligned molecules are placed in a grid, and the contribution of each atom type at different grid points to the biological activity is calculated using partial least squares (PLS) regression. nih.gov The results are visualized as contour maps. researchgate.net For instance, a green contour in a steric map indicates that bulky substituents are favored in that region, while a yellow contour suggests that bulk is detrimental. neovarsity.org Similarly, blue contours in an electrostatic map might indicate where positive charge is beneficial, and red contours where negative charge is preferred. mdpi.com

For this compound, a 3D-QSAR analysis could reveal that:

Increased steric bulk at the para-position of the aniline ring might enhance activity.

A region of positive electrostatic potential near the aniline nitrogen is favorable.

A hydrophobic region around the naphthyl moiety is critical for binding.

These insights provide a detailed roadmap for designing more potent analogs by suggesting specific structural modifications.

Illustrative Data Table: Interpretation of 3D-QSAR Contour Maps

| Contour Map Type | Color | Interpretation for a Hypothetical Active Analog |

| Steric | Green | Favorable for bulky groups. Suggests adding larger substituents in this region could increase activity. |

| Steric | Yellow | Unfavorable for bulky groups. Suggests smaller or no substituents in this region are preferred. |

| Electrostatic | Blue | Favorable for positive charge. Indicates a positively charged group would enhance binding affinity. |

| Electrostatic | Red | Favorable for negative charge. Suggests an electron-withdrawing group would be beneficial here. |

This table provides a general guide to interpreting the color-coded contour maps generated in a 3D-QSAR analysis.

QSAR and pharmacophore models serve as effective filters in virtual screening campaigns to identify novel hit compounds from large chemical databases. wikipedia.orgnvidia.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. researchgate.net

Research Findings:

The workflow for in silico screening typically involves several steps. nih.gov First, a large compound library is filtered based on physicochemical properties (e.g., Lipinski's rule of five) to remove non-drug-like molecules. The remaining compounds are then screened against the developed pharmacophore model. Molecules that match the pharmacophore hypothesis are retained. Subsequently, a validated QSAR model can be used to predict the biological activity of the hits from the pharmacophore screening. nvidia.com The top-ranked compounds are then subjected to more computationally intensive methods like molecular docking to predict their binding mode and affinity to the target protein. tandfonline.com This hierarchical screening approach efficiently narrows down a vast chemical space to a manageable number of promising candidates for experimental validation. nih.gov

Illustrative Data Table: Virtual Screening Workflow

| Step | Method | Purpose | Outcome |

| 1. Library Preparation | Database filtering (e.g., ZINC, ChemDiv) | To select a diverse set of drug-like compounds. | A library of several million compounds. |

| 2. Ligand-Based Screening | Pharmacophore model filtering | To identify compounds possessing the essential chemical features for activity. | A reduced set of a few thousand hit compounds. |

| 3. Activity Prediction | QSAR model prediction | To predict the biological activity of the pharmacophore hits. | A ranked list of compounds based on predicted potency. |

| 4. Structure-Based Screening | Molecular Docking | To predict the binding mode and affinity of the top-ranked compounds. | A final selection of high-confidence candidates for synthesis and biological testing. |

This table outlines a typical workflow for a virtual screening campaign, integrating both ligand-based and structure-based approaches.

Chemical Reactivity and Derivatization Strategies for 3 Chloro 2 1 Naphthylmethoxy Aniline

Reactivity of the Aniline (B41778) Moiety in Aromatic Substitution Reactions

The aniline ring is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino (-NH₂) and naphthylmethoxy (-OCH₂-Naphthyl) groups. chemistrysteps.comwikipedia.org

The amino and alkoxy groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orgrsc.org In 3-Chloro-2-(1-naphthylmethoxy)aniline, the C4 and C6 positions are ortho and para to the amino group, respectively, and C5 is para to the methoxy group. The combined directing effects of the -NH₂ and the -O-R groups strongly activate the ring for electrophilic aromatic substitution (EAS).

The substitution pattern is determined by the synergistic directing effects of these two groups. The primary positions for electrophilic attack are C4 (para to the methoxy, ortho to the amine) and C6 (para to the amine). Due to the steric hindrance from the bulky naphthylmethoxy group at position 2, substitution at the C6 position is generally favored.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine, typically using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. However, the strong acidic conditions can protonate the aniline, forming an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. pearson.com This can lead to a mixture of products or undesired side reactions.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Reactions: Alkylation and acylation are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com

| Reaction Type | Reagent | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-3-chloro-2-(1-naphthylmethoxy)aniline and 6-Bromo-3-chloro-2-(1-naphthylmethoxy)aniline |

| Nitration | HNO₃ / H₂SO₄ | 3-Chloro-2-(1-naphthylmethoxy)-6-nitroaniline and potential meta-substituted byproducts |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-chloro-3-(1-naphthylmethoxy)benzenesulfonic acid |

Nucleophilic aromatic substitution (SₙAr) on the aniline ring, involving the displacement of a group other than the chloro-substituent (e.g., a hydrogen atom), is highly unfavorable. SₙAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups. byjus.comwikipedia.orgchemistrysteps.comlibretexts.org The aniline ring in this compound is electron-rich due to the activating -NH₂ and -OR groups, which destabilize the negatively charged intermediate (Meisenheimer complex) required for the SₙAr mechanism. libretexts.orgfiveable.memasterorganicchemistry.com Therefore, this pathway is not a viable strategy for derivatization.

The primary amine group is a key site for derivatization.

Schiff Base Formation: The aniline readily reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction involves nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. nih.govresearchgate.net The reaction is typically catalyzed by a small amount of acid.

Acylation: The amine can be easily acylated by reacting with acyl chlorides or acid anhydrides to form amides. researchgate.netgoogle.com For example, reaction with acetic anhydride yields the corresponding acetanilide. libretexts.org This transformation is often used to protect the amino group or to reduce its activating influence during subsequent electrophilic substitution reactions. libretexts.orgpearson.com

| Derivatization Type | Reagent Example | Product Type |

| Schiff Base Formation | Benzaldehyde | Imine (N-benzylidene-3-chloro-2-(1-naphthylmethoxy)aniline) |

| Acylation | Acetic Anhydride | Amide (N-(3-chloro-2-(1-naphthylmethoxy)phenyl)acetamide) |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

Reactivity of the Chloro-Substituent in Aromatic Nucleophilic Substitution

The chloro-substituent offers another handle for modification, primarily through metal-catalyzed cross-coupling reactions, as classical nucleophilic aromatic substitution at this position is challenging.

The direct displacement of the chlorine atom by a nucleophile via the SₙAr mechanism is difficult for this molecule. As previously mentioned, SₙAr reactions are facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comlibretexts.orgmasterorganicchemistry.comuomustansiriyah.edu.iq In this compound, the ring is substituted with powerful electron-donating groups (-NH₂ and -OR), which deactivate the ring toward nucleophilic attack. libretexts.orgfiveable.me Consequently, harsh reaction conditions (high temperatures and pressures) would be required for direct nucleophilic substitution, often leading to low yields and side products. While concerted SₙAr pathways exist for electron-rich systems, they are not common. nih.gov

A more effective strategy for derivatizing the chloro position is through transition-metal-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, but modern catalytic systems utilizing electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands have enabled their efficient use. researchgate.netrug.nllibretexts.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org This is a versatile method for synthesizing biaryl compounds. The electron-rich nature of the substrate may necessitate the use of specialized, highly active catalyst systems. acs.orgthieme-connect.comacs.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. researchgate.netrug.nlprinceton.edu This allows for the synthesis of more complex diaryl- or alkylarylamines. The reaction is compatible with a wide range of amines. acs.orgacs.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. libretexts.orgwikipedia.org While aryl chlorides are challenging substrates, specific ligands and conditions have been developed to facilitate this transformation. acs.orgresearchgate.netorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System Example | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Biaryl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Diaryl- or Alkylarylamine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Amine base | Arylalkyne |

Stability and Cleavage Mechanisms of the Ether Linkage

Aryl alkyl ethers are known to be relatively unreactive towards many reagents, which makes them useful as protecting groups in organic synthesis. libretexts.org However, the C-O bond can be cleaved by strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orgwikipedia.org Following this activation step, a nucleophile, typically the halide ion from the acid, attacks one of the adjacent carbon atoms.

In the case of this compound, the cleavage can follow two main pathways depending on the site of nucleophilic attack:

SN2 Mechanism: If the halide ion attacks the methylene carbon of the naphthylmethoxy group (a primary benzylic carbon), it follows a bimolecular nucleophilic substitution (SN2) pathway. This would result in the formation of 3-chloro-2-hydroxyaniline (a phenol) and 1-(halomethyl)naphthalene. The attack occurs at the less sterically hindered carbon. libretexts.orglibretexts.org

SN1 Mechanism: Due to the benzylic nature of the methylene carbon, the reaction can also proceed through a unimolecular nucleophilic substitution (SN1) mechanism, especially with acids like HBr or HI. libretexts.orglibretexts.org Protonation of the ether oxygen is followed by the departure of the 3-chloro-2-aminophenol group to form a stable, resonance-stabilized benzylic carbocation (the 1-naphthylmethyl cation). This carbocation is then captured by the halide ion.

It is crucial to note that nucleophilic attack on the sp²-hybridized carbon of the aniline ring does not occur. libretexts.orglibretexts.org Therefore, the products of acid-catalyzed cleavage are consistently a phenol (B47542) derivative and an alkyl halide. Diaryl ethers, in contrast, are generally not cleaved by acids under these conditions. libretexts.org

Other reagents can also be employed for ether cleavage. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl alkyl ethers, often used in a 1:1 stoichiometric ratio. researchgate.net More recent methodologies leverage catalytic systems, such as tris(pentafluorophenyl)borane with silyl hydrides or metal complexes (e.g., Iridium pincer complexes), to achieve cleavage under milder conditions. researchgate.netacsgcipr.org Enzymatic cleavage of aryl-ether bonds, particularly the β-O-4 linkage in lignin, has also been studied extensively, often involving glutathione S-transferases (GSTs) that proceed via an SN2 mechanism. osti.govacs.orgnrel.gov

| Reagent(s) | Typical Conditions | Primary Mechanism | Products from this compound |

|---|---|---|---|

| HBr or HI (aqueous) | Elevated temperature | SN1 / SN2 | 3-Chloro-2-aminophenol and 1-(halomethyl)naphthalene |

| BBr3 | Inert solvent (e.g., CH2Cl2), often at low temperature | Lewis acid-assisted cleavage | 3-Chloro-2-aminophenol and 1-(bromomethyl)naphthalene |

| Ir pincer complex / Silanes | Catalytic | Reductive cleavage | 3-Chloro-2-aminophenol and 1-methylnaphthalene (after hydrolysis) |

Chemical Modification and Derivatization of the Naphthalene (B1677914) Ring System

The naphthalene ring system of this compound is a prime target for chemical modification to generate structural analogs. Naphthalene is more reactive towards electrophilic aromatic substitution (EAS) than benzene. libretexts.orguomustansiriyah.edu.iq Substitution reactions typically occur preferentially at the C-1 (or α) position over the C-2 (or β) position. libretexts.orgpharmaguideline.com This preference is due to the greater resonance stabilization of the carbocation intermediate (arenium ion) formed during α-attack, where the positive charge can be delocalized over the ring system while keeping one benzene ring's aromaticity intact. libretexts.orgucalgary.ca

The existing substituents on the aniline ring and the connecting ether linkage in the parent molecule will exert electronic and steric influences on the reactivity and regioselectivity of substitution on the naphthalene ring, but the inherent reactivity of the naphthalene system itself provides several avenues for derivatization.

Key Derivatization Strategies:

Nitration: Treatment of naphthalene with a mixture of nitric acid and sulfuric acid typically yields 1-nitronaphthalene as the major product. vpscience.orgiptsalipur.org This reaction introduces a versatile nitro group that can be further reduced to an amino group, allowing for a wide range of subsequent functionalizations.

Halogenation: Naphthalene reacts readily with chlorine or bromine, often without the need for a Lewis acid catalyst, to produce 1-chloronaphthalene or 1-bromonaphthalene, respectively. uomustansiriyah.edu.iqiptsalipur.org These halogenated derivatives can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

Sulfonation: The sulfonation of naphthalene is a classic example of thermodynamic versus kinetic control. At lower temperatures (around 80°C), the kinetically favored product, naphthalene-1-sulfonic acid, is formed. libretexts.orgscribd.com At higher temperatures (160-180°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product, as the 1-isomer can revert to naphthalene, which then reacts to form the 2-isomer. scribd.comyoutube.com

Friedel-Crafts Acylation and Alkylation: Naphthalene undergoes Friedel-Crafts reactions. Acylation, for instance, can introduce a keto group. The regioselectivity of these reactions can be highly dependent on the solvent used. libretexts.org For example, acylation in carbon disulfide tends to favor substitution at the 1-position, while in nitrobenzene, the 2-isomer is often the major product. libretexts.org

| Reaction | Reagents | Typical Conditions | Major Product Position on Naphthalene Ring |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | Low temperature | 1-Nitro |

| Bromination | Br2 / CCl4 | Reflux | 1-Bromo |

| Sulfonation (Kinetic) | conc. H2SO4 | ~80°C | 1-Sulfonic acid |

| Sulfonation (Thermodynamic) | conc. H2SO4 | ~160°C | 2-Sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | Solvent-dependent (e.g., CS2 or Nitrobenzene) | 1-Acyl or 2-Acyl |

Strategic Derivatization for Exploring Structure-Activity Relationships in Medicinal Chemistry Lead Optimization

In medicinal chemistry, the systematic modification of a lead compound like this compound is essential for exploring its structure-activity relationship (SAR) and optimizing its pharmacological profile. patsnap.com The goal is to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while minimizing toxicity. patsnap.comyoutube.com The parent molecule offers three distinct regions for derivatization: the substituted aniline ring, the naphthalene ring system, and the connecting ether linkage.

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent | Role | Conditions |

|---|---|---|

| 3-Chloro-2-hydroxyaniline | Substrate | 1.0 equiv. |

| 1-Naphthylmethyl bromide | Alkylating agent | 1.2 equiv. |

| K₂CO₃ | Base | 2.0 equiv. |

| DMF | Solvent | 80°C, 18 hr |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. Key signals include aromatic protons (δ 6.8–8.5 ppm) and the naphthylmethoxy group (δ 4.5–5.0 ppm for -OCH₂-) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~318.1 m/z) and isotopic patterns for Cl/F .

- X-ray Crystallography: For solid-state structure determination, use SHELXL for refinement (R-factor <5% for high-quality data) .

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Diagnostic Feature | Expected Result |

|---|---|---|

| ¹H NMR | Naphthylmethoxy protons | δ 4.8–5.0 ppm (s, 2H) |

| ¹³C NMR | Quaternary carbons (naphthyl) | δ 125–135 ppm |

| HRMS | Molecular ion | 318.1 [M+H]⁺ |

Advanced: How can researchers design experiments to investigate bioactivity against enzyme targets?

Methodological Answer:

- Target Selection: Prioritize enzymes influenced by halogenated anilines (e.g., cytochrome P450, kinases). Use structural analogs (e.g., 3-Chloro-2-(2,2-difluoroethoxy)aniline) as reference compounds .

- In Vitro Assays:

- Enzyme Inhibition: Use fluorogenic substrates to measure IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate via Lineweaver-Burk plots .

- Binding Studies: Perform SPR or ITC to quantify affinity (Kd) and thermodynamics.

- Data Validation: Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to address variability .

Advanced: What computational approaches predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with the compound’s SMILES (C1=CC=C2C=CC=CC2=C1OCCN) and target PDB structures (e.g., 4YAY for kinases). Focus on halogen-bonding interactions with active-site residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

- QSAR Modeling: Train models using descriptors like logP, HOMO/LUMO gaps, and topological polar surface area to predict activity across targets .

Advanced: How should researchers resolve contradictions in observed vs. predicted reactivity?

Methodological Answer:

- Hypothesis Testing: If experimental reactivity deviates from DFT predictions (e.g., unexpected regioselectivity), perform Hammett analysis to evaluate electronic effects of substituents .

- Comparative Studies: Synthesize analogs (e.g., replacing naphthyl with phenyl groups) to isolate steric/electronic contributions .

- Advanced Spectroscopy: Use 2D NMR (NOESY, HSQC) or XPS to confirm bond formation and rule out side reactions .

Q. Table 3: Example Comparative Reactivity Data

| Analog | Observed Reactivity | Predicted Reactivity |

|---|---|---|

| 3-Chloro-2-phenoxyaniline | Moderate | High |

| 3-Chloro-2-(2-naphthylmethoxy)aniline | High | Moderate |

Basic: What safety and handling protocols are critical for this compound?

Methodological Answer:

- Toxicity Mitigation: Assume potential mutagenicity (common in halogenated anilines). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal: Quench reactions with dilute HCl before disposing in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.